3-(3-Bromo-4-fluorobenzyl)azetidine
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Overview
Description
3-(3-Bromo-4-fluorobenzyl)azetidine is a chemical compound with the molecular formula C10H11BrFN It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorobenzyl)azetidine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with azetidine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually performed in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorobenzyl)azetidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding azetidine N-oxides.
Reduction: Reduction of the azetidine ring can lead to the formation of open-chain amines.
Cycloaddition: The azetidine ring can participate in [2+2] cycloaddition reactions to form larger ring systems
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in solvents like dichloromethane (DCM).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Cycloaddition: Catalysts such as palladium or copper complexes in toluene or acetonitrile
Major Products Formed
Nucleophilic Substitution: Formation of substituted azetidines.
Oxidation: Formation of azetidine N-oxides.
Reduction: Formation of open-chain amines.
Cycloaddition: Formation of larger ring systems
Scientific Research Applications
3-(3-Bromo-4-fluorobenzyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorobenzyl)azetidine is primarily driven by its ability to undergo nucleophilic substitution and cycloaddition reactions. The presence of the bromine and fluorine atoms in the benzyl group enhances its reactivity towards nucleophiles and electrophiles. The azetidine ring strain facilitates ring-opening reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
2-Azetidinones: Four-membered nitrogen-containing heterocycles with a carbonyl group, known for their use as β-lactam antibiotics
Uniqueness
Its azetidine ring structure provides a balance between ring strain and stability, making it a valuable intermediate in various chemical reactions and applications .
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
3-[(3-bromo-4-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11BrFN/c11-9-4-7(1-2-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2 |
InChI Key |
ODMZVYXDCJISMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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